molecular formula C15H13N3O2 B5004399 N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide

N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide

Cat. No.: B5004399
M. Wt: 267.28 g/mol
InChI Key: YDNWHEVULVIKAE-UHFFFAOYSA-N
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Description

“N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and benzofuran rings, as well as the carboxamide group. The arrangement of these groups in the molecule and their interactions would determine the compound’s properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Properties

IUPAC Name

N-(2-pyrazin-2-ylethyl)-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(18-5-3-13-10-16-6-7-17-13)12-1-2-14-11(9-12)4-8-20-14/h1-2,4,6-10H,3,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWHEVULVIKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)NCCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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